molecular formula C15H14O B144465 Dehydrochromolaenin CAS No. 20013-76-7

Dehydrochromolaenin

Cat. No.: B144465
CAS No.: 20013-76-7
M. Wt: 210.27 g/mol
InChI Key: UYXJESJBZRIFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrochromolaenin is a natural sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria . It has the molecular formula C15H14O and a molecular weight of 210.3 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrochromolaenin typically involves the extraction from natural sources such as the rhizomes of Curcuma zedoaria . The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves the use of organic solvents to extract the compound from plant material, followed by purification steps such as chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: Dehydrochromolaenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of dehydrochromolaenin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific signaling pathways, leading to the modulation of cellular processes such as apoptosis and inflammation . The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Dehydrochromolaenin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

1,5,8-trimethylbenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXJESJBZRIFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin
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Dehydrochromolaenin
Reactant of Route 6
Dehydrochromolaenin

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